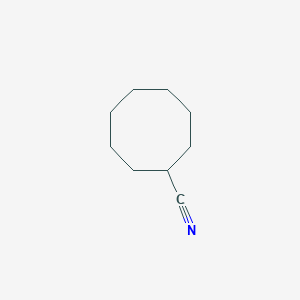
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide, also known as DTT-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific studies.
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones, including compounds like U-100592 and U-100766, have been identified as novel antimicrobial agents with potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds demonstrate a unique mechanism of bacterial protein synthesis inhibition and have shown effectiveness in studies without rapid resistance development (Zurenko et al., 1996).
Antioxidant Activity
Studies on coumarin derivatives, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, have shown promising antioxidant activities. These activities were assessed using DPPH, hydrogen peroxide, and nitric oxide radical methods, indicating potential applications in research focused on oxidative stress and related conditions (Kadhum et al., 2011).
Drug Development and Synthesis Studies
Research into the synthesis and dynamic NMR properties of related oxazolidinone derivatives highlights the importance of these compounds in developing new therapeutic agents. An efficient method for preparing related compounds showcases the potential for creating a wide array of medicinally relevant substances (Samimi et al., 2010).
Structural and Properties Analysis
The interaction of related compounds with methyl(organyl)dichlorosilanes, leading to the formation of heterocyclic compounds with potential for further chemical and pharmacological research, underlines the versatility of thiazolidinone and oxazolidinone derivatives in generating novel substances with unique properties (Lazareva et al., 2017).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-16(21-10-5-11-26(21,23)24)12-17(14)20-19(22)13-25-18-7-4-3-6-15(18)2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPVCZJJBBKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)
![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738052.png)






